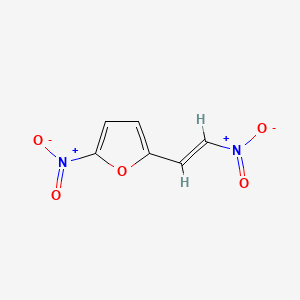

1-(5-Nitro-2-furyl)-2-nitroethylene

Beschreibung

1-(5-Nitro-2-furyl)-2-nitroethylene (CAS: [830-07-9]) is a nitroalkene derivative featuring a 5-nitro-2-furyl substituent. Its molecular formula is C₆H₄N₂O₅ (molecular weight: 184.11 g/mol), with the SMILES notation [O-][N+](=O)C=Cc1oc(cc1)[N+](O-)=O . The compound exhibits a logP (octanol/water partition coefficient) of 1.30, suggesting moderate hydrophobicity. Its structure combines electron-withdrawing nitro groups with a conjugated furan ring, enabling reactivity in nucleophilic additions and cycloadditions .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

32782-46-0 |

|---|---|

Molekularformel |

C6H4N2O5 |

Molekulargewicht |

184.11 g/mol |

IUPAC-Name |

2-nitro-5-[(E)-2-nitroethenyl]furan |

InChI |

InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+ |

InChI-Schlüssel |

NMZDNQIJZAERIO-ONEGZZNKSA-N |

Isomerische SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] |

Kanonische SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 5-Nitrofurfural

The synthesis typically begins with 5-nitrofurfural (5-nitro-2-furaldehyde), a key precursor. A widely cited method involves nitration of furfural diacetate:

- Nitration : Furfural diacetate is treated with a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at −10°C to +10°C.

- Hydrolysis : The resulting 5-nitrofurfural diacetate is hydrolyzed using aqueous sulfuric acid (73% w/w) at 50°C, yielding 5-nitrofurfural.

Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | −10°C to +10°C | 79–88% |

| Hydrolysis | H₂SO₄ (73%) | 50°C | 88–95% |

Nitroaldol Reaction with Nitromethane

5-Nitrofurfural undergoes a nitroaldol (Henry) reaction with nitromethane (CH₃NO₂) in the presence of a heterogeneous catalyst (e.g., silica-grafted polyethylenimine or Amberlyst A21):

$$

\text{5-Nitrofurfural} + \text{CH}3\text{NO}2 \xrightarrow{\text{Amberlyst A21}} \beta\text{-Nitro alcohol intermediate}

$$

Optimized Conditions

Acid-Catalyzed Dehydration

The β-nitro alcohol intermediate is dehydrated using acidic resins (e.g., Amberlyst 15) or mineral acids to form 1-(5-nitro-2-furyl)-2-nitroethylene:

$$

\beta\text{-Nitro alcohol} \xrightarrow{\text{Amberlyst 15}} \text{1-(5-Nitro-2-furyl)-2-nitroethylene}

$$

Key Parameters

Direct Nitration of Furan Derivatives

Nitration of 2-Furylvinyl Acetate

An alternative route involves nitration of 2-furylvinyl acetate using mixed acids (HNO₃/H₂SO₄):

$$

\text{2-Furylvinyl acetate} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{1-(5-Nitro-2-furyl)-2-nitroethylene}

$$

Challenges

- Low regioselectivity due to competing ring nitration.

- Requires careful control of stoichiometry (HNO₃:substrate = 1.1:1).

Performance Data

| Substrate | Nitration Agent | Temperature | Yield |

|---|---|---|---|

| 2-Furylvinyl acetate | HNO₃/H₂SO₄ | 0°C | 40–50% |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Nitroaldol + Dehydration | High yield (85–95%), scalable | Requires two steps |

| Direct Nitration | Single-step | Low yield (40–50%), poor selectivity |

| Cycloaddition | Generates bioactive derivatives | Indirect synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Nitro-2-furyl)-2-nitroethylene undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted furans with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(5-Nitro-2-furyl)-2-nitroethylene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex nitrofuran derivatives.

Biology: Studied for its antimicrobial properties against bacteria, fungi, and protozoa.

Medicine: Investigated for its potential use in developing new antibacterial and antiprotozoal drugs.

Industry: Utilized in the development of agrochemicals and veterinary medicines.

Wirkmechanismus

The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitroethylene involves the interaction with microbial enzymes, leading to the generation of reactive intermediates that damage microbial DNA and proteins. The compound targets essential cellular processes, such as respiration and cell wall synthesis, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Nitrofuran Derivatives

Pharmacological Agents

Key Insights :

- Nitrofurantoin and Nifurtimox retain the 5-nitro-2-furyl group but incorporate heterocyclic moieties (hydantoin, thiomorpholine) to enhance stability and target specificity .

- In contrast, 1-(5-Nitro-2-furyl)-2-nitroethylene lacks these modifications, rendering it more reactive but less pharmacologically optimized.

Carcinogenic Nitrofurans

Key Insights :

- The carcinogenicity of nitrofuran derivatives correlates with metabolic activation to electrophilic intermediates. For example, 2-hydrazino-4-(5-nitro-2-furyl)thiazole undergoes bioactivation to form DNA adducts .

Nitroethylene Derivatives

Key Insights :

- Nitroethylene derivatives share a reactive nitrovinyl group, enabling participation in Michael additions and cycloadditions.

- Unlike aromatic nitroethylenes (e.g., 2-Chloro-β-nitrostyrene), 1-(5-Nitro-2-furyl)-2-nitroethylene’s furan ring enhances electron-deficient character, accelerating reactions with nucleophiles like thiols .

Physicochemical Comparison

| Property | 1-(5-Nitro-2-furyl)-2-nitroethylene | 2-Chloro-β-nitrostyrene | Nitrofurantoin |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.11 | 181.59 | 238.16 |

| logP | 1.30 | 2.15 | 0.45 |

| Key Functional Groups | Nitrovinyl, nitrofuryl | Chlorophenyl, nitrovinyl | Nitrofuran, hydantoin |

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.